2,3,6-Trimethylbenzoic acid
Overview
Description
2,3,6-Trimethylbenzoic acid is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trimethylbenzoic acid consists of a benzene ring substituted with three methyl groups and a carboxylic acid group . The positions of the methyl groups on the benzene ring give the compound its name .
Physical And Chemical Properties Analysis
2,3,6-Trimethylbenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 291.9±9.0 °C at 760 mmHg, and a flash point of 136.1±13.4 °C . It has a molar refractivity of 47.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 150.8±3.0 cm3 .
Scientific Research Applications
Synthesis and Optimization
2,3,6-Trimethylbenzoic acid has been a subject of interest in the synthesis and optimization of chemical reactions. For instance, a study demonstrated its synthesis through the carboxylation of mesitylene in a carbon dioxide–AlCl3 system, achieving a high yield of 83.3% under optimized conditions (Zang Yangling, 2007). Additionally, further research focused on the post-treatment technology of 2,4,6-Trimethylbenzoic acid, a closely related compound, showcasing a yield of 97% and purity above 99% (J. Xing, Y. Zhang, L. Liu, 2011).
Thermochemical Properties
The thermochemical properties of 2,3,6-Trimethylbenzoic acid and related compounds have been extensively studied. One study investigated the vapor pressures and enthalpies of sublimation and formation of various trimethylbenzoic acids, providing detailed thermochemical data (M. Colomina, P. Jiménez, M. Roux, C. Turrión, 1984).
Spectroscopic Analysis
Spectroscopic techniques have been employed to analyze the molecular structure and vibrational properties of trimethylbenzoic acids. A study conducted a theoretical analysis on the structural and vibrational aspects of 2,4,5-trimethylbenzoic acid, a related isomer, using Fourier transform infrared (FT-IR) and Raman spectroscopy (M. Karabacak, S. Bilgili, A. Atac, 2015).
Chemical Reaction Kinetics
The kinetics of chemical reactions involving 2,3,6-Trimethylbenzoic acid have been analyzed, like in a study investigating the effect of microwave irradiation on the esterification rate of this acid (K. Raner, C. R. Strauss, 1992).
Environmental and Biogeochemical Studies
Trimethylbenzoic acids, including 2,3,6-Trimethylbenzoic acid, have been explored in environmental and biogeochemical contexts. One study examined the evolution of trimethylbenzoic acids in an aquifer contaminated with jet fuel hydrocarbons, suggesting their role as metabolite signatures in the biogeochemical evolution of the aquifer (J. Namocatcat, J. Fang, M. Barcelona, A. T. Quibuyen, T. Abrajano, 2003).
Safety And Hazards
properties
IUPAC Name |
2,3,6-trimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKSSBDIZXQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179928 | |
Record name | 2,3,6-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylbenzoic acid | |
CAS RN |
2529-36-4 | |
Record name | 2,3,6-Trimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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